Methyl 3-((5-bromopyridin-2-yl)amino)propanoate
Description
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate (CAS: 1247225-28-0) is a pyridine derivative with a bromine substituent at the 5-position of the pyridine ring and an amino-propanoate ester moiety at the 2-position. Its molecular formula is C₁₀H₁₃BrN₂O₂ (MW: 273.13 g/mol) . The compound is structurally tailored for applications in medicinal chemistry and organic synthesis, serving as a versatile intermediate for modifying peptides or constructing bioactive molecules.
Properties
CAS No. |
33390-58-8 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-[(5-bromopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)4-5-11-8-3-2-7(10)6-12-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
WJMWCTXAPAIESQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-bromopyridin-2-yl)amino)propanoate typically involves the reaction of 5-bromopyridine-2-amine with methyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce a range of reduced or oxidized compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in drug development. Preliminary studies suggest that compounds with similar structures exhibit promising biological activities, including:
- Anticancer Activity : Research indicates that derivatives of brominated pyridine compounds can inhibit cancer cell proliferation. Methyl 3-((5-bromopyridin-2-yl)amino)propanoate could serve as a lead compound for developing new anticancer agents.
- Antimicrobial Properties : The structural components may enhance interactions with biological targets, making it a candidate for antimicrobial drug development.
Case Study: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.
Organic Synthesis
Building Block in Synthesis
this compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Coupling Reactions : It can be used to synthesize biaryl compounds through palladium-catalyzed coupling reactions.
- Functionalization : The bromine atom on the pyridine ring can be substituted to create derivatives with enhanced properties.
Synthetic Routes
Several synthetic methods have been developed to prepare this compound:
| Method | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Utilizes the bromine atom for substitution reactions | |
| Coupling Reactions | Involves coupling with other aryl halides |
Biochemical Applications
Ligand in Biochemical Assays
The compound has been studied for its potential as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes may modulate their activity, making it useful in drug discovery and development.
Interaction Studies
Research indicates that this compound exhibits binding affinity towards certain receptors, which could provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 3-((5-bromopyridin-2-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Key Differences :
- Structure: Incorporates a Boc (tert-butoxycarbonyl)-protected amino group at the 2-position of the propanoate chain instead of a free amino group.
- Synthesis : Synthesized via Ir-catalyzed photoredox reactions, achieving a high yield (91%) .
- Applications : The Boc group enhances stability during solid-phase peptide synthesis (SPPS), making it a preferred intermediate for controlled coupling reactions .
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
Key Differences :
- Structure: Features an acrylate ester (CH₂=CHCOO⁻) instead of a propanoate (CH₂CH₂COO⁻) and positions the amino group at the 3-position of the pyridine ring.
- Reactivity: The acrylate group enables participation in Michael addition or polymerization reactions, unlike the saturated propanoate chain in the target compound .
| Property | Target Compound | Acrylate Analog |
|---|---|---|
| Pyridine Substituent | Amino at 2-position | Amino at 3-position |
| Ester Group | Propanoate | Acrylate |
| Potential Use | Peptide modifications | Polymer chemistry |
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Key Differences :
- Halogen Substituent : Replaces bromine with fluorine at the pyridine 5-position.
- Physicochemical Impact : Fluorine’s electronegativity increases polarity and metabolic stability compared to bromine’s bulkier, lipophilic nature. This substitution is critical in drug design to optimize pharmacokinetics .
| Property | Target Compound | Fluoro Analog |
|---|---|---|
| Halogen | Bromine (Br) | Fluorine (F) |
| Lipophilicity (LogP) | Higher | Lower |
| Metabolic Stability | Moderate | Enhanced |
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(trifluoroacetamido)propanoate
Key Differences :
- Aromatic System : Replaces pyridine with a dimethoxyphenyl ring containing a nitro group.
- Functionality : The nitro group serves as a photolabile protecting group or a precursor for reduction to amines. The trifluoroacetamido group enhances electrophilicity for nucleophilic substitutions .
- Synthesis Yield : Lower yield (45–80.9%) due to multi-step nitration and reduction processes .
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate
Key Differences :
- Protection: Dual Boc groups on the amino group and a hydroxyl substituent on the pyridine ring.
- Synthesis : Utilizes Ir(ppy)₂(dtbbpy)]PF₆ photocatalysis for efficient C–N bond formation (91% yield) .
- Solubility : The hydroxyl group enhances aqueous solubility, advantageous for biological assays.
| Property | Target Compound | Hydroxypyridin-yl Analog |
|---|---|---|
| Protection | Unprotected amino | Di-Boc protected |
| Pyridine Substituent | Bromine | Hydroxyl |
| Yield | Not reported | 91% |
Biological Activity
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Structural Overview
The compound has the molecular formula , characterized by a brominated pyridine ring and a methylamino group attached to a propanoate moiety. The bromine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its structural components. The presence of the brominated pyridine moiety is known to enhance interactions with enzymes and receptors, suggesting potential applications in pharmacology. Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial properties : Similar compounds have shown effectiveness against bacterial strains.
- Anticancer activity : Compounds containing brominated pyridine rings have been associated with anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(pyridin-2-yl)methanamine | Pyridine ring, amino group | Antimicrobial |
| Ethyl 3-(5-bromopyridin-2-yl)propanoate | Brominated pyridine, ester | Anticancer |
| Methyl 3-(4-methoxyphenyl)propanoate | Aromatic ring, ester | Analgesic properties |
| This compound | Brominated pyridine, methylamino group | Unique pharmacological properties |
This table highlights the unique pharmacological properties of this compound compared to other compounds, emphasizing its potential for diverse therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that allow for structural modifications. These synthetic routes are crucial for exploring the structure–activity relationships (SARs) that govern the compound's biological efficacy. For instance, modifications to the bromine substitution or the propanoate chain may yield derivatives with enhanced activity or selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Activity : Research has shown that structurally similar compounds exhibit moderate to good antiviral activities against viruses such as the tobacco mosaic virus (TMV). These findings suggest that modifications in the chemical structure can lead to significant variations in antiviral efficacy .
- Antichlamydial Activity : A study highlighted that certain derivatives showed selective activity against Chlamydia species, indicating potential for developing new therapeutics targeting this pathogen .
- Inhibition Studies : Interaction studies involving this compound focus on its binding affinity against specific enzymes and receptors. The results indicate promising activity levels that warrant further investigation into their therapeutic potential .
Q & A
Q. How can the synthesis of Methyl 3-((5-bromopyridin-2-yl)amino)propanoate be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via photoredox catalysis using iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) and Hantzsch ester as a hydrogen donor. A typical procedure involves reacting 5-bromopyridin-2-amine derivatives with methyl acrylate analogs under inert conditions. Purification via flash column chromatography (50–75% ethyl acetate/hexanes) has achieved yields up to 91% . Microwave-assisted synthesis (e.g., 140°C under argon) can further enhance reaction efficiency, as demonstrated in analogous pyridine derivative syntheses .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm amine and ester functionalities.
- Melting Point (Mp) analysis : Decomposition temperatures (e.g., 163°C) help verify purity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
- Infrared (IR) Spectroscopy : Identify N-H (amine) and C=O (ester) stretches.
Q. What solvents and conditions are optimal for solubilizing this compound?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in hexanes. Storage at –20°C in anhydrous conditions prevents hydrolysis of the ester group. Analogous compounds show stability under argon and avoidance of prolonged light exposure .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated?
- Methodological Answer : Mechanistic studies should focus on:
- Kinetic Isotope Effects (KIE) : To distinguish between radical (photoredox) vs. polar pathways.
- Quenching Experiments : Trap intermediates (e.g., using TEMPO for radicals) .
- Computational Modeling : Density Functional Theory (DFT) to map energy barriers for steps like C-N bond formation.
Q. How to resolve contradictory spectroscopic data (e.g., unexpected 1^11H NMR peaks) during characterization?
- Methodological Answer : Contradictions may arise from tautomerism (amine-imine equilibrium) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomers.
- X-ray Crystallography : Resolve ambiguities in solid-state structures .
- Reaction Monitoring (LC-MS) : Track byproduct formation during synthesis .
Q. What strategies are effective for synthesizing analogs of this compound with modified bioactivity?
- Methodological Answer :
- Buchwald-Hartwig Amination : Introduce diverse aryl/alkyl groups at the pyridine ring .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during functionalization .
- Boronic Acid Cross-Coupling : For Suzuki-Miyaura reactions with pyridinyl boronic acids (e.g., (5-(((3-Methoxypropyl)amino)methyl)pyridin-3-yl)boronic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
